molecular formula C10H7BF3K B7768040 potassium;trifluoro(naphthalen-2-yl)boranuide

potassium;trifluoro(naphthalen-2-yl)boranuide

Cat. No.: B7768040
M. Wt: 234.07 g/mol
InChI Key: FXRJHJJHIOIXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride . This compound is a derivative of lysine, an essential amino acid, and is often used in peptide synthesis and as a protecting group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride typically involves the protection of the amino group of lysine. The process begins with the reaction of L-lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction forms N(epsilon)-Benzyloxycarbonyl-L-lysine. The next step involves esterification of the carboxyl group using methanol and hydrochloric acid to yield the hydrochloride salt of the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, typically using hydrogenation or catalytic reduction methods.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.

    Reduction: L-lysine methyl ester hydrochloride.

    Substitution: Various substituted lysine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride is widely used in peptide synthesis as a protecting group for the amino group of lysine. It helps in the stepwise construction of peptides by preventing unwanted side reactions.

Biology: In biological research, this compound is used to study protein structure and function. It serves as a building block for synthetic peptides that mimic natural proteins.

Medicine: The compound is used in the development of peptide-based drugs. Its role as a protecting group is crucial in the synthesis of therapeutic peptides that target specific biological pathways.

Industry: In the pharmaceutical industry, N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The primary mechanism of action of N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride involves its role as a protecting group. By temporarily masking the amino group of lysine, it allows for selective reactions at other functional groups. This selective protection is crucial in the synthesis of complex peptides and proteins.

Molecular Targets and Pathways: The compound itself does not have direct biological targets but facilitates the synthesis of peptides that can interact with various molecular targets, including enzymes, receptors, and other proteins.

Comparison with Similar Compounds

  • N(alpha)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride
  • N(epsilon)-tert-Butyloxycarbonyl-L-lysine methyl ester hydrochloride
  • N(epsilon)-Fmoc-L-lysine methyl ester hydrochloride

Uniqueness: N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal.

Properties

IUPAC Name

potassium;trifluoro(naphthalen-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BF3.K/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRJHJJHIOIXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.